

# Application Notes and Protocols for Terbium-Based Catalysts in Organic Synthesis

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## Compound of Interest

Compound Name: *terbium*

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This document provides detailed application notes and experimental protocols for the use of **terbium**-based catalysts in various organic synthesis reactions. **Terbium**, a lanthanide element, offers unique catalytic properties owing to its strong Lewis acidity and the accessibility of multiple oxidation states. This compilation is intended to serve as a practical guide for researchers exploring the potential of **terbium** catalysis in the synthesis of fine chemicals and pharmaceutical intermediates.

## Terbium-Based Metal-Organic Frameworks (Tb-MOFs) for Cyanosilylation of Aldehydes

Application Note:

**Terbium**-based metal-organic frameworks (Tb-MOFs) have emerged as highly efficient and recyclable heterogeneous catalysts for the cyanosilylation of aldehydes. This reaction is a crucial carbon-carbon bond-forming transformation that provides access to cyanohydrins, which are versatile intermediates in the synthesis of  $\alpha$ -hydroxy acids,  $\beta$ -amino alcohols, and other important organic molecules. The porous structure of Tb-MOFs provides a microenvironment that facilitates the proximity of substrates to the catalytically active Lewis acidic **terbium** centers.<sup>[1]</sup>

A novel 3D **terbium** metal-organic framework (Tb-MOF) synthesized from Tb(III) nitrate and 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H<sub>2</sub>sbdc) has demonstrated excellent catalytic activity for the cyanosilylation of various aromatic aldehydes at room temperature.[1] This heterogeneous catalyst can be easily recovered and reused multiple times without a significant loss of activity, highlighting its potential for sustainable chemical processes.[2]

#### Quantitative Data Summary:

The catalytic performance of the Tb-MOF in the cyanosilylation of various aldehydes is summarized in the table below. The reactions were typically carried out with 4 mol% of the catalyst in DCM at room temperature for 12 hours.

Aldehyde Substrate	Yield (%) <sup>[2]</sup>
Benzaldehyde	95
4-Methylbenzaldehyde	96
4-Methoxybenzaldehyde	92
4-Chlorobenzaldehyde	93
4-Bromobenzaldehyde	94
2-Naphthaldehyde	91
2-Thiophenecarboxaldehyde	88
o-methoxybenzaldehyde	82
m-methoxybenzaldehyde	79
p-benzyloxybenzaldehyde	66
4-(diethylamino)salicylaldehyde	57

Under solvent-free conditions with 0.2 mol% catalyst loading, the reaction of p-methoxybenzaldehyde with trimethylsilyl cyanide (TMSCN) achieved a yield of approximately 92%, with a high turnover number (TON) of 460.[2] The catalyst was also shown to be recyclable for at least three cycles in DCM with only a slight decrease in yield.[2]

## Experimental Protocols:

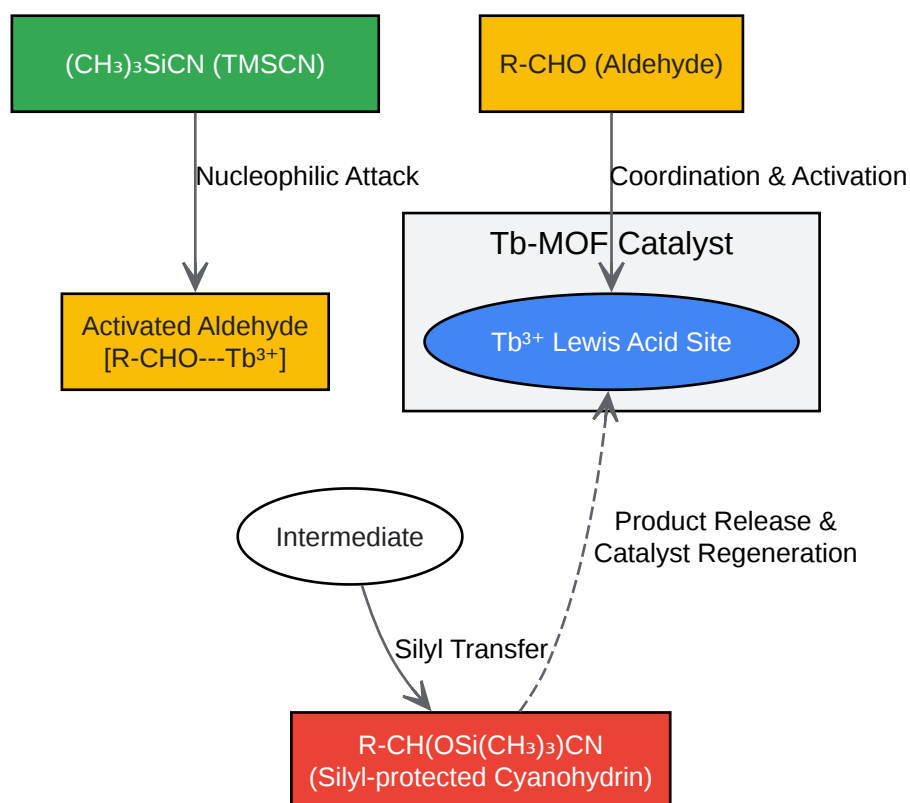
### 1.1. Synthesis of Tb-MOF Catalyst[2]

- Materials:
  - 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid ( $H_2sbdc$ )
  - **Terbium**(III) nitrate hexahydrate ( $Tb(NO_3)_3 \cdot 6H_2O$ )
  - Ethanol ( $EtOH$ )
  - Deionized water ( $H_2O$ )
  - Methanol
  - Diethyl ether
- Procedure:
  - In a 9 mL bottle, mix 0.3 mmol (0.091 g) of  $H_2sbdc$  and 0.2 mmol (0.091 g) of  $Tb(NO_3)_3 \cdot 6H_2O$ .
  - Add 5 mL of  $EtOH$  and 1 mL of  $H_2O$  to the mixture.
  - Stir the mixture at room temperature for 3 hours.
  - Seal the bottle and place it in a pre-heated oven at 140 °C for 4 days.
  - Allow the oven to cool to room temperature over 2 days.
  - Crystals will form under static conditions over 10 days.
  - Filter the resulting solid and wash it with methanol and diethyl ether.
  - Dry the colorless block crystals under vacuum at room temperature for one day.

### 1.2. General Protocol for Cyanosilylation of Aldehydes using Tb-MOF[2]

- Materials:
  - Aldehyde substrate
  - Trimethylsilyl cyanide (TMSCN)
  - Tb-MOF catalyst
  - Dichloromethane (DCM)
  - Argon (Ar) gas
  - 1,3,5-trimethoxybenzene (internal standard for NMR)
- Procedure:
  - In a 6 mL glass bottle under an argon atmosphere, combine the aldehyde substrate (0.5 mmol), TMSCN (1.2 mmol), and the Tb-MOF catalyst (12.79 mg, 4 mol% based on metal ions).
  - Add 2 mL of DCM to the mixture.
  - Stir the reaction mixture continuously at room temperature.
  - Monitor the reaction progress by taking aliquots and analyzing them by NMR spectroscopy. Add 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard to determine the yield.
  - Upon completion, the catalyst can be recovered by filtration, washed with DCM, and dried under vacuum for reuse.<sup>[2]</sup>

Visualization:



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Caption: Proposed mechanism for the Tb-MOF catalyzed cyanosilylation of an aldehyde.

## Terbium(III) Trifluoromethanesulfonate ( $\text{Tb}(\text{OTf})_3$ ) as a Lewis Acid Catalyst

Application Note:

**Terbium(III)** trifluoromethanesulfonate, also known as **terbium** triflate, is a water-tolerant Lewis acid catalyst that can be employed in a variety of organic transformations.[3] Unlike many traditional Lewis acids that are sensitive to moisture, lanthanide triflates can often be used in aqueous or organic solvents without the need for strictly anhydrous conditions.[3] This property makes them attractive from a green chemistry perspective. **Terbium** triflate can catalyze reactions such as Mukaiyama aldol, Friedel-Crafts, and Diels-Alder reactions.[4][5]

### 2.1. Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid.<sup>[6]</sup> Lanthanide triflates, including **terbium** triflate, can effectively catalyze this reaction.<sup>[7]</sup> The Lewis acid activates the carbonyl group, facilitating the nucleophilic attack of the silyl enol ether.<sup>[6]</sup>

#### Quantitative Data Summary:

While specific data for **terbium** triflate is limited, the following table provides representative yields for lanthanide triflate-catalyzed Mukaiyama aldol reactions, which are expected to be similar for Tb(OTf)<sub>3</sub>.

Aldehyde	Silyl Enol Ether	Catalyst	Solvent	Yield (%)
Benzaldehyde	1-(Trimethylsilyloxy)cyclohexene	Yb(OTf) <sub>3</sub>	CH <sub>2</sub> Cl <sub>2</sub>	90
Benzaldehyde	Ketene silyl acetal of methyl acetate	Sc(OTf) <sub>3</sub>	CH <sub>2</sub> Cl <sub>2</sub>	92
3-Phenylpropanal	1-(Trimethylsilyloxy)cyclohexene	Yb(OTf) <sub>3</sub>	CH <sub>2</sub> Cl <sub>2</sub>	85

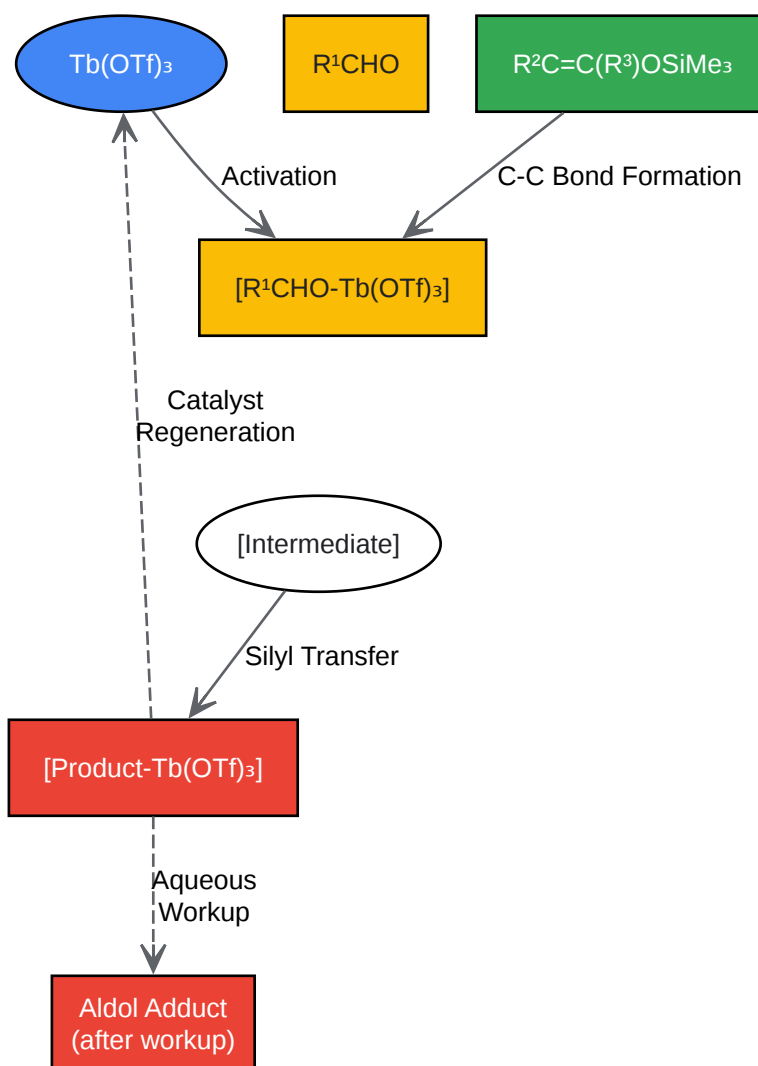
#### Experimental Protocols:

##### 2.1.1. General Protocol for Tb(OTf)<sub>3</sub>-Catalyzed Mukaiyama Aldol Reaction

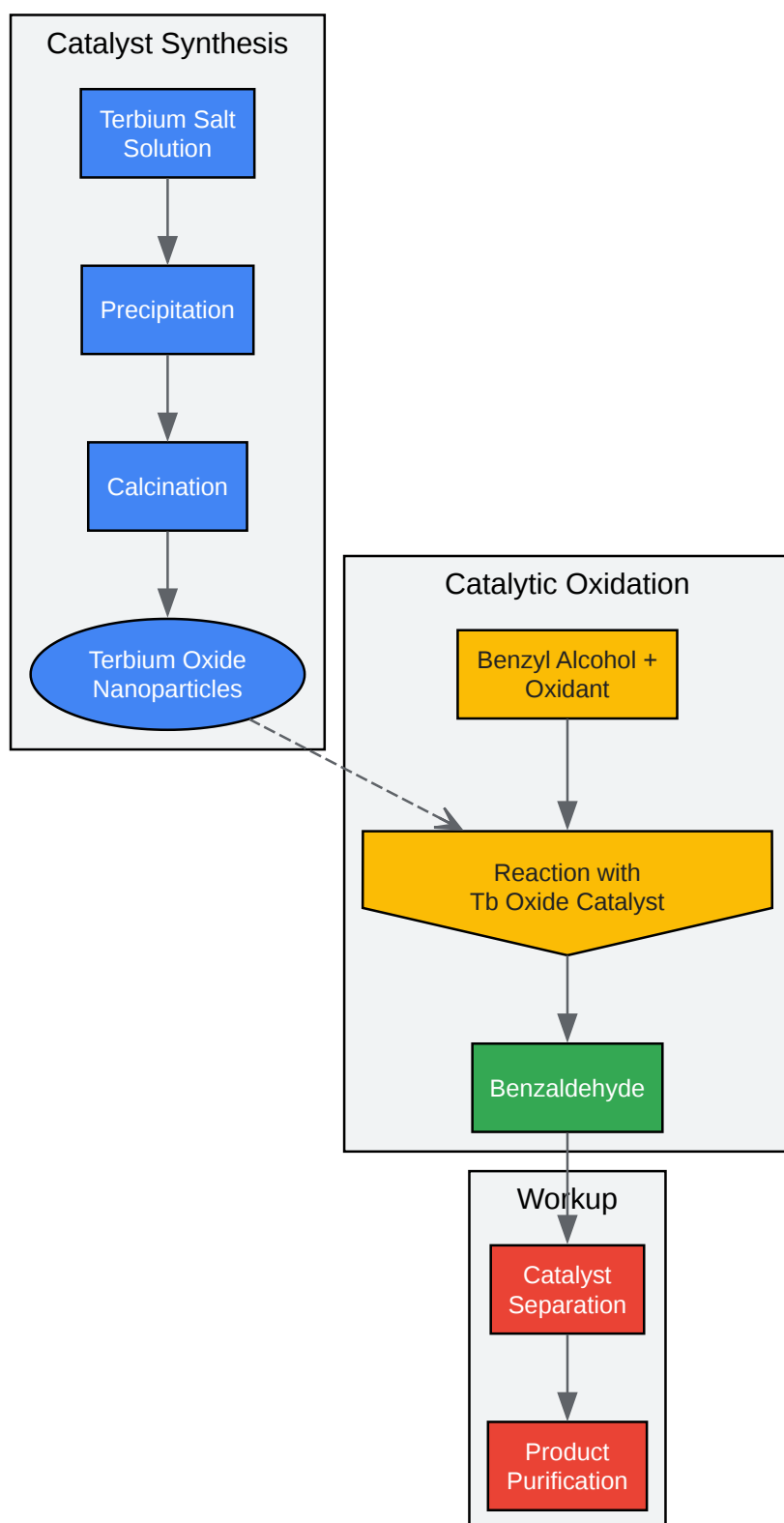
- Materials:
  - Aldehyde
  - Silyl enol ether
  - Terbium**(III) trifluoromethanesulfonate (Tb(OTf)<sub>3</sub>)

- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Argon (Ar) or Nitrogen ( $\text{N}_2$ ) atmosphere
- Procedure:
  - To a flame-dried flask under an inert atmosphere (Ar or  $\text{N}_2$ ), add  $\text{Tb}(\text{OTf})_3$  (5-10 mol%).
  - Add anhydrous  $\text{CH}_2\text{Cl}_2$  to dissolve or suspend the catalyst.
  - Cool the mixture to the desired temperature (e.g.,  $-78\text{ }^\circ\text{C}$ ).
  - Add the aldehyde (1.0 mmol) and stir for 10-15 minutes.
  - Slowly add the silyl enol ether (1.2 mmol) dropwise.
  - Stir the reaction mixture at the same temperature until completion (monitor by TLC).
  - Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
  - Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g.,  $\text{CH}_2\text{Cl}_2$  or ethyl acetate).
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography.

Visualization:







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